molecular formula C17H21ClN4OS B2584304 N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1323566-24-0

N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2584304
CAS RN: 1323566-24-0
M. Wt: 364.89
InChI Key: DCKCSIMVKAUZCH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H21ClN4OS and its molecular weight is 364.89. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research into compounds related to "N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide" often focuses on their synthesis and crystallographic analysis. For example, the synthesis of related thiadiazole and piperidine compounds has been reported, providing insights into their molecular structures and potential for further chemical modifications (Ismailova et al., 2014). These studies are foundational for understanding the chemical properties and potential applications of these compounds in various fields.

Antimicrobial and Antifungal Activities

Several studies have evaluated the antimicrobial properties of compounds similar to "N-(3-chloro-4-methylphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide." For instance, derivatives of thiadiazole and piperidine have been screened for their antimicrobial activities against pathogenic bacteria and Candida species. Compounds have shown effectiveness against fungi and specific bacteria, indicating potential applications in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Pharmaceutical Research and Development

The exploration of thiadiazole and piperidine derivatives extends into pharmaceutical research, where their potential as intermediates in drug development is examined. Studies have investigated these compounds for various biological activities, including antitumor and antioxidant properties. The synthesis of novel derivatives and their evaluation for biological activities highlight the ongoing interest in these compounds for therapeutic applications (Hamama et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4OS/c1-11-3-4-14(9-15(11)18)19-16(23)10-22-7-5-13(6-8-22)17-21-20-12(2)24-17/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKCSIMVKAUZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.